Antitumor agent-100
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Overview
Description
Antitumor agent-100 is an orally available apoptosis inducer and molecular gel targeting phosphodiesterase 3A (PDE3A) and Schlafen family member 12 (SLFN12). This compound exhibits significant antitumor activity by binding to the PDE3A enzyme pocket, recruiting and stabilizing SLFN12, thereby preventing protein translation and leading to apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of antitumor agent-100 involves a multi-step process. The key steps include the formation of the core structure followed by functional group modifications to enhance its biological activity. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound focuses on optimizing the synthetic route to ensure high yield and purity. This involves scaling up the reaction conditions and using environmentally friendly solvents and catalysts to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: Antitumor agent-100 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like halides, electrophiles like alkyl halides.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound with modified functional groups that enhance its biological activity and stability .
Scientific Research Applications
Antitumor agent-100 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the mechanisms of apoptosis and protein translation inhibition.
Biology: Investigated for its role in inducing apoptosis in cancer cells and its potential as a therapeutic agent.
Medicine: Explored for its potential use in cancer therapy, particularly in targeting tumors that are resistant to conventional treatments.
Industry: Utilized in the development of new antitumor drugs and as a reference compound in drug discovery and development .
Mechanism of Action
Antitumor agent-100 exerts its effects by binding to the PDE3A enzyme pocket, which recruits and stabilizes SLFN12. This interaction prevents protein translation, leading to apoptosis in tumor cells. The molecular targets involved in this process include PDE3A and SLFN12, which play crucial roles in regulating cell survival and apoptosis .
Comparison with Similar Compounds
Paclitaxel: A well-known antitumor agent that inhibits cell division by stabilizing microtubules.
Cisplatin: A platinum-based drug that causes DNA crosslinking, leading to apoptosis.
Doxorubicin: An anthracycline antibiotic that intercalates DNA and inhibits topoisomerase II, leading to apoptosis
Uniqueness of Antitumor Agent-100: this compound is unique in its mechanism of action, specifically targeting PDE3A and SLFN12 to induce apoptosis. This targeted approach minimizes off-target effects and enhances its efficacy against resistant tumors .
Properties
Molecular Formula |
C17H14ClN3O |
---|---|
Molecular Weight |
311.8 g/mol |
IUPAC Name |
6-chloro-7-(4-methylphenyl)-3,5-dihydro-1H-imidazo[2,1-b]quinazolin-2-one |
InChI |
InChI=1S/C17H14ClN3O/c1-10-2-4-11(5-3-10)12-6-7-14-13(16(12)18)8-21-9-15(22)20-17(21)19-14/h2-7H,8-9H2,1H3,(H,19,20,22) |
InChI Key |
OJBNZYSCDMZWHD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C3=C(C=C2)N=C4NC(=O)CN4C3)Cl |
Origin of Product |
United States |
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